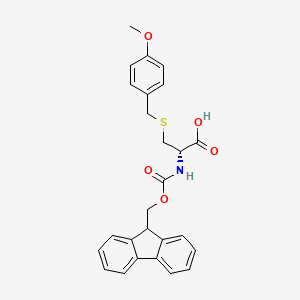

Fmoc-S-4-methoxybenzyl-D-cysteine

Description

Contextualization within Modern Peptide Synthesis Methodologies

The synthesis of peptides, which are short chains of amino acids, is a cornerstone of biochemistry, pharmaceutical science, and biotechnology. openaccessjournals.com Modern peptide chemistry has been revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS), a technique first introduced by Bruce Merrifield in the 1960s. molecularcloud.org SPPS involves attaching the initial amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids to build the peptide chain. openaccessjournals.commolecularcloud.org This method dramatically simplifies the purification process, as excess reagents and by-products can be washed away while the growing peptide remains anchored to the solid support. openaccessjournals.com

Within SPPS, two primary strategies have dominated the field: the Boc (tert-butoxycarbonyl) and the Fmoc (9-fluorenylmethoxycarbonyl) approaches. molecularcloud.orgpublish.csiro.au The Fmoc/tBu (tert-butyl) strategy is now the most widely used methodology for peptide synthesis. nih.govnih.gov Its popularity stems from the use of a base-labile Fmoc group for temporary protection of the N-α-amino group, which can be removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are designed to be stable to these conditions but removable in a final step with moderately strong acid (like trifluoroacetic acid, TFA). nih.govspringernature.com

This orthogonal protection scheme avoids the repeated use of strong acid required in the Boc strategy, which can degrade sensitive peptide sequences. publish.csiro.au The process is highly efficient and has been successfully automated, with modern advancements including microwave-assisted synthesis to accelerate reaction times and improve yields, and the development of sophisticated automated peptide synthesizers capable of high-throughput production. molecularcloud.org In this context, Fmoc-S-4-methoxybenzyl-D-cysteine is a fundamental component, a ready-to-use building block perfectly adapted for incorporation into peptide chains using the Fmoc-SPPS workflow. chemimpex.com

Significance of Cysteine Protection in Biologically Active Peptide Research

Cysteine holds a unique and vital position among the proteinogenic amino acids due to the chemical properties of its thiol (sulfhydryl, -SH) side chain. rsc.org The thiol group is highly nucleophilic and susceptible to oxidation, which makes it one of the most reactive amino acid residues. rsc.orgacs.org This reactivity is essential for its biological functions, such as its role in the active sites of enzymes like cysteine proteases and its ability to form disulfide bonds. rsc.orgbachem.com

However, the high reactivity of the thiol group presents a significant challenge during chemical peptide synthesis. rsc.org If left unprotected, the thiol group can engage in numerous side reactions, including unwanted alkylation or oxidation, which would lead to impurities and failure to produce the desired peptide. rsc.orgacs.org Most importantly, for peptides containing multiple cysteine residues, protection is mandatory to control the regioselective formation of specific disulfide bridges. acs.orgbachem.com By using different "orthogonal" protecting groups for different cysteine residues—groups that can be removed selectively under unique conditions—chemists can direct the formation of multiple, distinct disulfide bonds in a precise order. rsc.org Therefore, the effective protection of the cysteine side chain, as achieved with the 4-methoxybenzyl group in this compound, is a non-negotiable aspect of synthesizing structurally defined and biologically active cysteine-containing peptides. acs.orgbachem.com

Historical Evolution of Thiol Protecting Groups in Fmoc-based Synthesis

The evolution of protecting groups for the cysteine thiol has been a central theme in the advancement of peptide synthesis. scispace.com The development of the Fmoc strategy for Nα-amino protection necessitated a parallel evolution of side-chain protecting groups, including those for cysteine, that were stable to the basic conditions used for Fmoc removal but could be cleaved at a different stage. publish.csiro.aunih.gov

Early peptide synthesis relied on groups like the carbobenzoxy (Z) group, but the advent of SPPS spurred the development of more sophisticated and orthogonal protecting schemes. publish.csiro.au For cysteine within the Fmoc framework, a variety of acid-labile and orthogonally-cleavable groups have been developed and refined over decades. nih.govsigmaaldrich.com

A primary and widely used thiol protecting group is the Trityl (Trt) group. nih.gov It is highly labile to the standard final cleavage cocktail of trifluoroacetic acid (TFA), making it ideal for the routine synthesis of peptides where a free thiol is the desired final product. sigmaaldrich.com However, its lability can sometimes be a drawback if partial cleavage occurs prematurely. sigmaaldrich.com

To address different stability requirements, other groups were introduced. The tert-Butyl (tBu) group is more stable to acid than Trt and requires stronger acidic conditions for removal. nih.govnih.gov This provides a different level of protection when needed.

For more complex syntheses, particularly those requiring the sequential formation of multiple disulfide bonds, truly orthogonal protecting groups are essential. The Acetamidomethyl (Acm) group is a classic example. It is stable to TFA and is typically removed with reagents like iodine or mercury(II) acetate (B1210297). nih.govpeptide.com This allows the peptide to be fully deprotected and cleaved from the resin while the Acm-protected cysteine remains masked, available for a subsequent, specific deprotection and oxidation step. peptide.com

The 4-methoxybenzyl (Mob) group, featured in the title compound, belongs to the class of acid-labile benzyl-type protecting groups. chemimpex.comchemimpex.com Its acid lability is tuned by the electron-donating methoxy (B1213986) substituent on the benzyl (B1604629) ring. It is designed to be removed during the final TFA cleavage step, similar to the Trt group, and offers excellent stability during the synthesis. nih.gov The choice between groups like Mob and Trt often depends on subtle, sequence-dependent factors such as the prevention of specific side reactions or improving the solubility and handling of the protected amino acid derivative. chemimpex.comchemimpex.com

The following table summarizes the characteristics of several key thiol protecting groups commonly used in Fmoc-SPPS.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal? | Key Features |

| Trityl | Trt | Mildly acidic (e.g., standard TFA cleavage) sigmaaldrich.com | No | Most common for routine synthesis of free thiol peptides. sigmaaldrich.com |

| 4-methoxybenzyl | Mob | Acidic (TFA cleavage) nih.gov | No | Acid-labile group, enhances stability and solubility. chemimpex.comchemimpex.com |

| tert-Butyl | tBu | Strong acid (e.g., HF or TFMSA) nih.gov | Yes (to TFA) | More acid-stable than Trt, used in Boc synthesis and some Fmoc strategies. nih.gov |

| Acetamidomethyl | Acm | Iodine, silver(I), or mercury(II) salts peptide.com | Yes | Stable to TFA; allows for selective deprotection for regioselective disulfide formation. peptide.com |

| Diphenylmethyl | Dpm | TFA (more stable than Trt) sigmaaldrich.com | No | Offers an intermediate level of acid lability between Trt and stronger acid-requiring groups. sigmaaldrich.com |

This continuous development of diverse thiol protecting groups has provided peptide chemists with a versatile toolbox, enabling the successful synthesis of increasingly complex and biologically significant cysteine-containing peptides. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-43-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Utilization of Fmoc S 4 Methoxybenzyl D Cysteine

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

The efficiency and success of SPPS are highly dependent on the optimization of various parameters, from coupling reagents to the choice of solid support. For cysteine-containing peptides, these optimizations are critical to prevent side reactions and ensure high yields of the desired product.

Strategies for Enhanced Coupling Efficiency and Yield in Fmoc-SPPS

The coupling of Fmoc-amino acids is a fundamental step in SPPS. The choice of coupling reagents and conditions can significantly impact the efficiency and yield of the reaction. For Fmoc-cysteine derivatives, including Fmoc-S-4-methoxybenzyl-D-cysteine, the use of in situ activating reagents is common. However, the basic conditions often required for these reagents can lead to side reactions.

Recent studies have focused on optimizing coupling protocols to enhance efficiency while minimizing side reactions. missouristate.edu This includes the investigation of different coupling reagents and the fine-tuning of reaction times and temperatures. While specific comparative studies on the coupling efficiency of this compound are not extensively documented, general findings for Fmoc-cysteine derivatives provide valuable insights. The use of phosphonium (B103445) and uronium salt-based reagents is effective, but the choice of base is critical to prevent side reactions. nih.gov

| Coupling Reagent | Base | Key Findings |

| HBTU/HOBt | DIPEA | Standard and effective, but can promote racemization. |

| HATU/HOAt | DIPEA/Collidine | Generally provides high coupling efficiency. |

| DIC/HOBt | - | Carbodiimide activation can reduce racemization. sigmaaldrich.com |

| PyBOP/DIPEA | DIPEA | Another common phosphonium-based reagent. |

Table 1: Common Coupling Reagents for Fmoc-Cysteine Derivatives

Mitigation of Side Reactions during Peptide Chain Elongation

Racemization at the α-carbon of the cysteine residue is a significant concern during SPPS. embrapa.briris-biotech.de This is particularly problematic when using base-mediated coupling methods. The acidity of the α-proton of cysteine makes it susceptible to epimerization, leading to the formation of diastereomeric impurities. mdpi.com

The choice of the S-protecting group plays a crucial role in the extent of racemization. Studies have shown that electron-donating groups on the benzyl (B1604629) moiety can influence the rate of racemization. nih.gov While specific data for the 4-methoxybenzyl group on D-cysteine is limited, research on the related Fmoc-Cys(MBom)-OH (4-methoxybenzyloxymethyl) has shown a reduction in D-Cys formation compared to the standard Trt-protected cysteine under basic conditions. nih.gov For instance, in a model peptide synthesis, treatment with 20% piperidine (B6355638) for 6 hours resulted in 23% D-Cys formation with a Trt group, whereas the MBom group led to only 6% D-Cys. nih.gov

| S-Protecting Group | % D-Cys Formation (Model Peptide) | Reference |

| Trityl (Trt) | 23% | nih.gov |

| 4-Methoxybenzyloxymethyl (MBom) | 6% | nih.gov |

| Tetrahydropyranyl (Thp) | Lower than Trt and Dpm | sigmaaldrich.com |

Table 2: Influence of S-Protecting Group on Cysteine Racemization

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, especially in sequences containing Asp-Xxx motifs, where Xxx can be Gly, Asn, Ser, or Cys. nih.govnih.gov This side reaction involves the cyclization of the aspartic acid side chain to form a succinimide (B58015) derivative, which can then lead to a mixture of α- and β-aspartyl peptides and racemization. While this is primarily an issue for aspartic acid residues, the local environment, including adjacent cysteine residues, can influence its propensity. The use of bulky side-chain protecting groups on the aspartic acid is a common strategy to mitigate this issue. biotage.com

β-Elimination is another side reaction that can occur with cysteine residues, leading to the formation of dehydroalanine. This is more pronounced with certain S-protecting groups and under basic conditions. The 4-methoxybenzyl group is generally considered to be relatively stable and less prone to inducing β-elimination compared to some other protecting groups. nih.gov

A common side reaction, particularly for C-terminal cysteine residues, is the formation of a 3-(1-piperidinyl)alanine adduct. scite.aiiris-biotech.de This occurs via β-elimination to form dehydroalanine, followed by the Michael addition of piperidine, which is used for Fmoc deprotection. The choice of the S-protecting group significantly influences the extent of this side reaction. iris-biotech.de Studies have shown that the use of certain protecting groups, such as tetrahydropyranyl (Thp), can minimize the formation of this byproduct compared to the more common trityl (Trt) group. sigmaaldrich.comiris-biotech.de While direct comparative data for the 4-methoxybenzyl group is scarce, its stability is expected to offer some protection against this side reaction.

Investigations into Resin Compatibility and Loading Capacity in Research Scale

The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. The loading capacity of this compound on different resins is an important parameter for process optimization. The loading is typically determined spectrophotometrically by measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection. nih.gov While specific studies on the loading capacity of this compound across various resins are not widely published, general protocols for loading Fmoc-amino acids onto different resin types are well-established. sigmaaldrich.com

| Resin Type | Typical Loading Range (mmol/g) | Key Characteristics |

| Wang Resin | 0.4 - 1.0 | Standard resin for peptide acids, cleavage with strong acid (e.g., TFA). sigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.3 - 1.5 | Acid-labile resin allowing for mild cleavage conditions, which helps to preserve sensitive protecting groups. ub.edu |

| Rink Amide Resin | 0.3 - 0.8 | Used for the synthesis of peptide amides. iris-biotech.descielo.org.mx |

Table 3: Common Resins Used in SPPS

Solution-Phase Synthetic Approaches Employing this compound

This compound is a crucial building block in peptide synthesis, valued for its ability to create complex peptide structures with high purity. chemimpex.comchemimpex.com It is particularly useful in the development of peptide-based therapeutics. chemimpex.comchemimpex.com While solid-phase peptide synthesis (SPPS) is a common application, solution-phase methods also play a significant role, especially in the synthesis of shorter peptides or fragments.

In solution-phase synthesis, the protected amino acid, this compound, is coupled to another amino acid or peptide fragment in a suitable solvent. The process involves the activation of the carboxyl group of the Fmoc-amino acid, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. chempep.com Following the coupling step, the Fmoc protecting group is removed from the newly formed dipeptide using a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to allow for the next coupling reaction. rsc.org

One of the key advantages of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a higher purity of the final peptide. This is particularly important when synthesizing peptides for pharmaceutical applications where stringent purity standards are required. However, solution-phase synthesis can be more time-consuming and labor-intensive compared to SPPS, especially for longer peptides.

A notable application of solution-phase synthesis is in the preparation of peptide fragments that can be later joined together in a convergent synthesis strategy. This approach can be more efficient for the synthesis of very long peptides or proteins. The S-4-methoxybenzyl protecting group on the cysteine side chain is stable to the conditions used for Fmoc group removal, ensuring that the thiol functionality remains protected throughout the chain assembly. chemimpex.com

Chemo- and Regioselective Deprotection Strategies for S-4-methoxybenzyl Group

The selective removal of the S-4-methoxybenzyl (Mob) group from cysteine residues is a critical step in the synthesis of peptides containing disulfide bonds or requiring a free thiol for other modifications.

Mechanistic Insights into Acid-Labile Cleavage

The S-4-methoxybenzyl protecting group is known for its acid lability. The cleavage mechanism proceeds via an SN1-type reaction, where a strong acid protonates the ether oxygen of the methoxybenzyl group, leading to the formation of a stabilized benzylic carbocation. This carbocation is then scavenged by nucleophilic species present in the reaction mixture.

Trifluoroacetic acid (TFA) is a commonly used reagent for the cleavage of the S-4-methoxybenzyl group. The efficiency of this cleavage can be significantly enhanced by the addition of scavengers. These scavengers, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), act as cation traps, preventing the reactive carbocation from causing side reactions with sensitive amino acid residues like tryptophan. nih.govresearchgate.net Research has shown that a cocktail of TFA, TES, and thioanisole (B89551) at elevated temperatures can achieve complete deprotection. nih.govresearchgate.net The lability of cysteine protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But). researchgate.net

Exploration of Alternative Reagents and Conditions for Selective Removal

Research continues to explore milder and more selective reagents for the removal of the S-4-methoxybenzyl group. Historically, harsh and toxic reagents were used for this purpose. nih.gov

Modern methods focus on improving the efficiency and minimizing side reactions. For example, a cocktail of TFA/TES/thioanisole at 40°C for 4 hours has been shown to be a highly effective and gentle method for deprotecting the 4-methoxybenzyl group. nih.govresearchgate.net This approach results in a purer peptide with minimal need for extensive purification. nih.govresearchgate.net

Other reagents that have been investigated include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), which can deprotect various cysteine protecting groups and directly form an intramolecular disulfide bond. researchgate.net The use of 2,2′-dithiobis(5-nitropyridine) (DTNP) is an improvement over older methods, though it can require extensive washing to remove by-products. nih.gov

Advanced Analytical Methodologies for Research-Grade Assessment of this compound and its Peptide Derivatives

The purity and identity of this compound and the peptides synthesized from it are critical for their use in research and therapeutic development. chemimpex.com Advanced analytical techniques are employed to ensure these high standards are met.

Chromatographic Techniques for Purity and Identity Verification in Synthesis Research (e.g., RP-HPLC, GC-MS methodology)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of this compound and its peptide derivatives. It is used to assess the purity of the initial amino acid derivative, with commercially available products often having a purity of ≥ 98.5%. chemimpex.comjk-sci.com During peptide synthesis, RP-HPLC is invaluable for monitoring the progress of coupling and deprotection steps, as well as for the purification of the final peptide. sigmaaldrich.com The method separates compounds based on their hydrophobicity, allowing for the resolution of the desired peptide from unreacted starting materials, by-products, and deletion sequences.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of amino acids, but it requires derivatization to make the polar amino acids volatile. sigmaaldrich.com A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com While not as common as HPLC for peptide analysis, GC-MS can be a powerful tool for identifying and quantifying individual amino acids after peptide hydrolysis, confirming the amino acid composition of the synthesized peptide.

The following table provides an overview of the analytical techniques:

| Analytical Technique | Application | Key Features |

| RP-HPLC | Purity assessment of this compound, reaction monitoring, and purification of peptide derivatives. | High resolution, sensitive detection (UV), applicable to a wide range of peptide sizes. |

| GC-MS | Amino acid analysis of hydrolyzed peptides. | Requires derivatization, provides structural information from mass spectra, highly sensitive. |

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the elucidation of the precise arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR spectra offer a detailed map of the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR analysis, the characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the S-4-methoxybenzyl protecting group, and the cysteine backbone are observed at distinct chemical shifts. The aromatic protons of the fluorene (B118485) moiety typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the 4-methoxybenzyl group also give rise to characteristic signals in the aromatic region, along with a singlet for the methoxy (B1213986) protons. The protons of the D-cysteine core, including the α-proton and the β-protons, exhibit specific chemical shifts and coupling patterns that are indicative of their stereochemistry and conformation.

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic Protons | 7.70-7.85 | m |

| Fmoc Aromatic Protons | 7.25-7.45 | m |

| 4-methoxybenzyl Aromatic Protons | 7.15-7.25 | d |

| 4-methoxybenzyl Aromatic Protons | 6.80-6.90 | d |

| Fmoc CH | 4.35-4.45 | t |

| Fmoc CH₂ | 4.15-4.25 | d |

| D-Cysteine α-CH | 4.05-4.15 | q |

| 4-methoxybenzyl CH₃O | 3.75 | s |

| 4-methoxybenzyl CH₂S | 3.60-3.70 | m |

| D-Cysteine β-CH₂ | 2.85-3.05 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, d = doublet, t = triplet, q = quartet, s = singlet.

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbons of the Fmoc group and the cysteine carboxyl group resonate at characteristic downfield shifts. The aromatic carbons of the fluorene and 4-methoxybenzyl groups appear in a distinct region, while the aliphatic carbons of the cysteine residue and the protecting groups are found at upfield chemical shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable technique for the characterization of this compound. LC separates the compound from any impurities, while MS provides a highly accurate measurement of its molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion. The mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula of C₃₀H₂₇NO₅S. Further fragmentation analysis (MS/MS) can be performed to corroborate the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

LC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₂₇NO₅S |

| Molecular Weight | 517.61 g/mol |

| Observed [M+H]⁺ (m/z) | 518.16 |

The combination of these powerful analytical methods provides a comprehensive and unambiguous structural confirmation of this compound, ensuring its purity and suitability for use in the synthesis of complex peptides.

Strategic Applications of Fmoc S 4 Methoxybenzyl D Cysteine in Complex Peptide and Protein Research

Synthesis of Cysteine-Rich Peptides and Disulfide-Constrained Architectures

The incorporation of Fmoc-S-4-methoxybenzyl-D-cysteine is a key strategy in the synthesis of peptides containing multiple cysteine residues. These peptides often adopt specific three-dimensional structures stabilized by disulfide bonds, which are critical for their biological function. The Mob group provides temporary protection to the cysteine thiol, preventing unwanted side reactions during peptide chain assembly and allowing for controlled disulfide bond formation.

Regioselective Disulfide Bond Formation Methodologies

A significant challenge in synthesizing peptides with multiple disulfide bonds is ensuring that the correct cysteine pairs are linked. This is known as regioselective disulfide bond formation. The S-4-methoxybenzyl (Mob) protecting group is a key component of orthogonal protection schemes that enable the stepwise and controlled formation of multiple disulfide bridges. rsc.orgnih.gov

In these strategies, different classes of thiol-protecting groups with varying lability to specific reagents are used for different cysteine residues within the same peptide sequence. The Mob group is considered a "soft" acid-labile group, meaning it can be removed under moderately acidic conditions that leave other, more robust protecting groups intact. rsc.org

A common orthogonal protection strategy involves the use of the following protecting groups in combination:

Trityl (Trt): A highly acid-labile group, often removed first under very mild acidic conditions.

Acetamidomethyl (Acm): A more stable group that is typically removed by treatment with iodine or other electrophilic reagents.

4-methoxybenzyl (Mob): Cleaved with moderately strong acids like trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA). rsc.org

By employing a combination of these protecting groups, researchers can deprotect and oxidize specific pairs of cysteines in a predetermined order, leading to the desired disulfide connectivity. For instance, in the synthesis of α-conotoxin MVIIA, a peptide with three disulfide bonds, a protection scheme utilizing Trt, Acm, and Mob groups was successfully employed. rsc.org The Trt and Acm groups were removed in initial steps to form the first two disulfide bonds, followed by the cleavage of the Mob groups with a TFMSA/TFA mixture to form the final disulfide bridge. rsc.org

Table 1: Common Thiol Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM) |

| Acetamidomethyl | Acm | Iodine, silver trifluoromethanesulfonate |

| 4-methoxybenzyl | Mob | Stronger acid (e.g., TFMSA/TFA) |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFA/DMSO) |

This table provides a simplified overview. Specific conditions can vary based on the peptide sequence and other protecting groups present.

Design and Synthesis of Cyclic Peptides for Conformational Studies

Cyclic peptides, constrained by one or more disulfide bonds, are valuable tools for studying peptide conformation and its relationship to biological activity. Cyclization reduces the conformational flexibility of a peptide, often locking it into a bioactive conformation. This compound plays a role in the synthesis of these cyclic structures. chemimpex.com

The synthesis of cyclic peptides typically involves the solid-phase synthesis of a linear precursor peptide containing two or more cysteine residues. nih.gov One or more of these cysteines will be protected with the Mob group. After the linear peptide is assembled and cleaved from the resin, the protecting groups are selectively removed to allow for the formation of the desired disulfide bond(s). The ability to form disulfide bonds allows for the creation of cyclic peptides, which often exhibit enhanced potency and selectivity. chemimpex.com

The process of forming an intramolecular disulfide bond to create a cyclic peptide is often achieved by air oxidation in a dilute solution of the deprotected linear peptide. nih.gov The high dilution favors intramolecular cyclization over intermolecular dimerization or polymerization.

Utilization in Bioconjugation and Site-Specific Modification Research

The unique reactivity of the cysteine thiol group makes it a prime target for bioconjugation, the process of linking a peptide to another molecule, such as a protein, a small molecule drug, or a fluorescent probe. This compound is instrumental in preparing peptides for these applications.

Methodologies for Peptide-Protein and Peptide-Small Molecule Conjugation

The general strategy for using this compound in bioconjugation involves synthesizing a peptide with a single D-cysteine residue incorporated at a specific site. The Mob group protects the thiol during synthesis. After the peptide is purified, the Mob group is removed to expose the free thiol. This thiol can then be selectively reacted with a compatible functional group on the molecule to be conjugated.

A widely used reaction for peptide-protein and peptide-small molecule conjugation is the reaction of a thiol with a maleimide (B117702) group to form a stable thioether bond. youtube.com The protein or small molecule is first derivatized with a maleimide-containing reagent. The deprotected cysteine-containing peptide is then added, and the conjugation reaction proceeds under mild conditions.

Table 2: Common Chemistries for Cysteine-Based Bioconjugation

| Thiol-Reactive Group | Resulting Linkage | Key Features |

|---|---|---|

| Maleimide | Thioether | Highly selective for thiols, stable bond |

| Iodoacetamide | Thioether | Reacts readily with thiols |

| Pyridyl disulfide | Disulfide | Reversible linkage, can be cleaved by reducing agents |

Research into the Preparation of Chemically Modified Peptides

The ability to introduce a unique, reactive handle in the form of a deprotected cysteine allows for a wide range of chemical modifications to a peptide. This is a powerful tool for peptide engineering, where the goal is to improve the properties of a peptide, such as its stability, solubility, or binding affinity. chemimpex.com

By using this compound in the synthesis, a specific site is designated for modification. After deprotection of the Mob group, the exposed thiol can be reacted with various chemical reagents to introduce new functionalities. For example, polyethylene (B3416737) glycol (PEG) chains can be attached to improve the pharmacokinetic properties of a therapeutic peptide. Fluorescent dyes can be conjugated for use in imaging studies, or biotin (B1667282) can be attached for affinity purification or detection.

Role in Convergent Protein Synthesis through Native Chemical Ligation (NCL) and Related Methodologies

For the synthesis of large proteins, a convergent approach, where smaller peptide fragments are synthesized and then joined together, is often more efficient than a linear, stepwise synthesis. Native Chemical Ligation (NCL) is a powerful method for achieving this. nih.gov

NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds chemoselectively under mild, aqueous conditions to form a native peptide bond at the ligation site. nih.gov

This compound can be used to introduce the N-terminal cysteine residue required for the NCL reaction. The Mob group protects the thiol side chain during the synthesis of the peptide fragment. This protection is crucial to prevent side reactions. Once the peptide fragment is synthesized and purified, the Mob group can be removed to expose the free thiol, making the peptide ready for ligation.

Recent advancements have also explored using the Fmoc group itself as a temporary mask for the N-terminal cysteine in one-pot ligation strategies. nih.gov In this approach, an Fmoc-protected N-terminal cysteine peptide thioester is used. The Fmoc group is stable during the initial ligation steps and can be removed in situ to allow for subsequent ligations in a single reaction vessel. nih.gov

The use of Fmoc-based chemistry in conjunction with NCL provides a powerful and versatile platform for the total chemical synthesis of proteins, enabling the creation of complex proteins with precise modifications that would be difficult or impossible to produce using recombinant DNA technology. osti.gov

Preparation of C-Terminal Thioester Precursors

The generation of large proteins through chemical synthesis is heavily reliant on techniques like Native Chemical Ligation (NCL), which joins two unprotected peptide fragments. A key requirement for NCL is a peptide segment bearing a C-terminal thioester. osti.gov While Boc solid-phase peptide synthesis (Boc-SPPS) is effective for creating these thioesters, many labs exclusively use Fmoc-SPPS, especially for sensitive peptides like glyco- or phosphopeptides. osti.govnih.gov

However, producing peptide thioesters via Fmoc-SPPS is challenging because the thioester linkage is unstable under the basic conditions (e.g., piperidine) required to remove the Fmoc protecting group. osti.govnih.gov To address this, several strategies have been developed:

Solution-Phase Thioesterification: One of the earliest methods involved synthesizing a fully protected peptide on a highly acid-labile resin, such as 2-chlorotrityl resin. The peptide is then cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups intact. This protected peptide fragment is subsequently thioesterified in solution before final deprotection. osti.gov

Specialized Linkers: More direct solid-phase methods utilize specialized linkers that are stable to the Fmoc deprotection conditions but allow for the generation of a thioester after the peptide has been fully assembled. The sulfonamide "safety-catch" linker is a prominent example. osti.gov Another approach employs aryl hydrazine (B178648) linkers, which also permit peptide assembly using standard Fmoc chemistry, followed by conversion to a C-terminal thioester. osti.gov

Acyl Transfer Systems: Innovative methods based on N to S acyl transfer have been devised. These systems generate stable synthetic intermediates, such as C-terminal N-acylureas derived from o-aminoanilides, which can be efficiently converted into the desired thioester upon treatment with a thiol like 4-mercaptophenylacetic acid (MPAA). nih.gov

In these syntheses, Fmoc-amino acids, including derivatives like this compound, are sequentially coupled to build the peptide chain before the final generation of the C-terminal thioester.

Mechanistic and Kinetic Studies of Ligation Reactions

Native Chemical Ligation (NCL) is a powerful reaction that covalently links a peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine residue. nih.gov The reaction proceeds in aqueous solution at neutral pH and yields a native peptide bond at the ligation site. nih.govnih.gov

The mechanism of NCL occurs in two distinct steps:

Intermolecular Thiol-Thioester Exchange: A reversible transthioesterification occurs between the C-terminal thioester of the first peptide and the thiol side chain of the N-terminal cysteine on the second peptide. This step forms a new thioester intermediate, linking the two fragments. nih.govnih.gov

Intramolecular S-to-N Acyl Shift: The transient thioester intermediate rapidly undergoes an intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl, leading to the formation of a stable, native amide bond and regenerating the cysteine thiol. nih.govnih.gov

Table 1: Factors Influencing Native Chemical Ligation (NCL) Kinetics

| Factor | Observation | Impact on Ligation Rate |

|---|---|---|

| C-Terminal Residue | Steric hindrance from the amino acid side chain at the thioester position affects the rate of the S-to-N acyl shift. | Ligation is slower at more sterically hindered residues (e.g., Valine, Isoleucine) compared to less hindered ones (e.g., Glycine, Alanine). nih.govnih.gov |

| Thiol Catalyst | Catalysts like 4-mercaptophenylacetic acid (MPAA) or thiophenol accelerate the initial thiol-thioester exchange. | The presence of a suitable thiol catalyst significantly increases the overall reaction rate. nih.govnih.gov |

| Thioester vs. Selenoester | Phenyl α-selenoesters are more reactive than the corresponding phenyl α-thioesters in the initial exchange step. | Use of selenoesters allows for a faster initial ligation step, enabling the study of the subsequent acyl shift. nih.govnih.gov |

| pH | The reaction proceeds efficiently at neutral pH (around 7.0). | The thiolate form of the N-terminal cysteine is the active nucleophile, making pH a critical parameter. |

Development of Peptide-Based Tools for Biological and Biotechnological Investigations

This compound is instrumental in the synthesis of specialized peptide tools designed to probe and manipulate biological systems. Its D-configuration and protected thiol group offer unique advantages for creating peptides with tailored properties.

Engineering of Peptides with Enhanced Stability and Functionality

A major hurdle in the development of peptide-based therapeutics and tools is their susceptibility to degradation by proteases in biological systems. nih.gov A powerful strategy to overcome this is the incorporation of unnatural D-amino acids into the peptide sequence. nih.gov Since proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids, the presence of a D-amino acid at or near a cleavage site can significantly inhibit enzymatic degradation. nih.gov

Synthesis of Peptide Analogues for Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins after their synthesis, enabling them to perform a vast array of biological functions. nih.gov Studying the impact of a specific PTM often requires access to homogeneously modified peptides, which can be challenging to obtain from natural sources.

Chemical synthesis provides a robust solution for creating peptide analogues that mimic naturally occurring PTMs. nih.gov By using specially designed Fmoc-amino acid building blocks during SPPS, researchers can introduce modifications at precise locations within a peptide sequence. This compound can be used in this context. The protected thiol group allows for its seamless incorporation into the peptide backbone. After synthesis, the 4-methoxybenzyl (Mob) group can be removed, and the resulting free thiol on the D-cysteine residue can be subjected to further chemical modification to mimic natural PTMs involving cysteine, or it can be used as a stable, non-reactive placeholder in studies where the modification itself is not the focus but the peptide backbone's stability is. An example of the general strategy involves the synthesis of peptidyl-tRNA mimics, where N-formylmethionine (a mimic of prokaryotic initiation) was successfully coupled to a fully deprotected peptide-RNA conjugate, demonstrating the power of using activated Fmoc-amino acid derivatives to create complex biological mimics. nih.gov

Advanced Research Directions and Future Trajectories for Fmoc S 4 Methoxybenzyl D Cysteine Chemistry

Integration with Automated and High-Throughput Synthesis Platforms

The inherent design of Fmoc-S-4-methoxybenzyl-D-cysteine makes it exceptionally well-suited for modern synthesis technologies. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a methodology that forms the basis of most automated peptide synthesizers. creative-peptides.com The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids in an automated fashion. creative-peptides.com

The 4-methoxybenzyl (Mob) protecting group on the cysteine thiol is a key feature for automation. It is stable to the repetitive mild basic treatments required for Fmoc group removal during SPPS but can be efficiently cleaved under strong acidic conditions (e.g., using Trifluoroacetic acid, TFA) during the final step of releasing the peptide from the solid support. biosynth.comnih.gov This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity.

This compatibility has enabled the integration of this compound into high-throughput platforms for the generation of peptide libraries. creative-peptides.com These libraries, containing thousands of distinct peptide sequences, are instrumental in drug discovery and biochemical research for screening and identifying novel therapeutic leads or compounds with specific biological activities. creative-peptides.com The reliability and predictable cleavage of the protecting groups are paramount for the successful synthesis of these large and diverse peptide collections.

Table 1: Properties of this compound Relevant to Automated Synthesis

| Property | Description | Relevance to Automation/HTS |

|---|---|---|

| Fmoc N-α-protection | Base-labile protecting group for the alpha-amino group. creative-peptides.com | Enables iterative, sequential amino acid coupling central to automated SPPS. |

| Mob S-protection | Acid-labile protecting group for the thiol side-chain. nih.gov | Provides orthogonal protection, stable during Fmoc deprotection steps but removable during final cleavage. |

| Solubility | Good solubility in common SPPS solvents like DMF and NMP. creative-peptides.com | Ensures efficient and complete coupling reactions in automated synthesizers. |

| High Purity | Commercially available at high purity levels (e.g., ≥98.5%). iris-biotech.de | Minimizes the introduction of impurities and side-products in complex syntheses. |

Exploration of Novel Analogues and Derivatives for Specialized Research Applications

While this compound is a robust and versatile building block, research is actively exploring analogues and derivatives to address specific challenges in peptide synthesis. These modifications aim to fine-tune properties such as acid lability, stability, and orthogonality for specialized applications like the synthesis of complex, multi-disulfide-containing peptides.

One area of exploration involves altering the thiol protecting group. A wide array of over 60 different cysteine protecting groups has been reported, each with distinct cleavage conditions and properties. rsc.orgscispace.com By replacing the 4-methoxybenzyl (Mob) group with other benzyl-type or trityl-type protectors, chemists can achieve regioselective disulfide bond formation. For instance, combining protectors with different sensitivities to acid allows for the sequential deprotection and oxidation of specific cysteine pairs within the same peptide. nih.gov

Table 2: Comparison of S-Protecting Groups for Fmoc-Cysteine Derivatives

| Protecting Group | Typical Cleavage Condition | Key Feature | Application Example |

|---|---|---|---|

| 4-Methoxybenzyl (Mob) | Strong Acid (e.g., high % TFA, HF) nih.gov | Standard, robust protection. | General SPPS. |

| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA) nih.gov | Highly acid-labile. | Used for selective deprotection when other acid-labile groups are present. |

| Diphenylmethyl (Dpm) | Stronger Acid than Trt nih.gov | Intermediate acid lability, stable to conditions that cleave Trt. nih.gov | Regioselective disulfide bond formation in combination with Trt or Mmt. |

| Acetamidomethyl (Acm) | Iodine, Silver salts, Mercury(II) acetate (B1210297) nih.gov | Stable to acid and base; requires specific reagents for removal. | Orthogonal protection for forming disulfide bonds after peptide assembly and purification. |

Further derivatization can occur at the sulfur atom itself. For example, the oxidation of the protected cysteine can lead to derivatives like Fmoc-L-Cys(SO2Mob)-OH, which serves as a precursor for synthesizing peptides containing cysteine sulfinic acid. iris-biotech.de The development of such novel building blocks expands the chemical space accessible to peptide chemists, enabling the creation of peptides with non-natural modifications for advanced research.

Role in the Development of Advanced Biomaterials and Chemical Probes

The functional groups within this compound, particularly the deprotected thiol group, are pivotal in the development of advanced biomaterials and chemical probes. The thiol side chain of cysteine is a potent nucleophile, making it an ideal handle for bioconjugation reactions.

Peptides synthesized using this D-cysteine derivative can be covalently attached to a variety of substrates, including polymers, nanoparticles, and surfaces, to create functional biomaterials. creative-peptides.com The use of the D-enantiomer can confer increased resistance to proteolytic degradation, a desirable property for biomaterials intended for in vivo applications. For instance, peptides with specific binding or signaling properties can be immobilized on a material scaffold to promote cell adhesion, proliferation, or differentiation.

Furthermore, the Fmoc group itself, with its fluorenyl moiety, can be exploited. Research has shown that fluorenyl-based linkers can be used to functionalize graphene surfaces for biosensing applications, demonstrating the utility of this chemical group in interfacing biological molecules with electronic materials. acs.org

In the context of chemical probes, peptides containing a strategically placed cysteine residue can be conjugated to fluorescent dyes, quenchers, or affinity tags. creative-peptides.com This allows for the creation of sophisticated tools to study biological processes, such as enzyme activity or protein-protein interactions. The ability to precisely incorporate a reactive handle like a cysteine thiol is fundamental to the design of these advanced probes.

Computational Chemistry and Molecular Modeling Approaches to Reactivity and Structural Properties

Computational chemistry provides powerful insights into the behavior of molecules like this compound, complementing experimental findings. Density Functional Theory (DFT) is a particularly valuable tool for studying the electronic structure and reactivity of amino acid derivatives. nih.govnih.gov

DFT calculations can be used to model the deprotection mechanisms of the thiol protecting group. Studies on various acid-labile cysteine protecting groups have shown that the stability of the carbocation intermediate formed during acidolysis directly impacts the lability of the group. nih.gov For the 4-methoxybenzyl (Mob) group, the para-methoxy substituent provides significant resonance stabilization to the benzyl (B1604629) carbocation, influencing its cleavage kinetics compared to other benzyl-type protectors. nih.gov These computational models help in the rational design of new protecting groups with tailored acid sensitivity.

Molecular modeling and molecular dynamics (MD) simulations are used to predict how the incorporation of this compound affects the three-dimensional structure and dynamics of a peptide. nih.gov By simulating the conformational preferences of a peptide chain, researchers can understand the structural consequences of introducing a D-amino acid or a bulky protecting group. This is crucial for designing peptides with specific folds, such as helices or turns, which are often essential for biological activity. These simulations can guide the synthetic strategy by predicting potential issues, like aggregation or difficult coupling steps, before they are encountered in the lab.

Table 3: Application of Computational Methods to Fmoc-Cysteine Derivatives

| Computational Method | Area of Investigation | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Protecting group cleavage mechanisms. nih.gov | Understanding the relationship between electronic structure (e.g., carbocation stability) and chemical reactivity (lability). |

| DFT | Local reactivity prediction (Fukui indices). nih.govnih.gov | Identifying the most reactive sites on the molecule for potential side reactions or desired functionalization. |

| Molecular Dynamics (MD) Simulations | Peptide folding and conformation. nih.gov | Predicting the structural impact of incorporating the D-amino acid on the final peptide structure and stability. |

| Ab initio DFT Simulations | Molecule-surface interactions. acs.org | Evaluating the electronic and structural properties of the molecule when adsorbed onto material surfaces, relevant for biomaterial design. |

Q & A

Q. What is the structural significance of the 4-methoxybenzyl (MeBzl) protecting group in Fmoc-S-4-methoxybenzyl-D-cysteine for peptide synthesis?

The 4-methoxybenzyl (MeBzl) group protects the thiol (-SH) group of cysteine during solid-phase peptide synthesis (SPPS), preventing unwanted oxidation or disulfide bond formation. Its orthogonality to the Fmoc group allows selective removal under acidic conditions (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane), while preserving the Fmoc-protected amine backbone .

Q. How should researchers validate the purity of this compound before use in SPPS?

Use reverse-phase HPLC with a C18 column and UV detection at 260–280 nm to assess purity. Compare retention times against known standards and confirm molecular weight via mass spectrometry (ESI-MS or MALDI-TOF). Ensure ≥97.0% purity (as per HPLC analysis) to minimize side reactions during coupling steps .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). For long-term storage (>6 months), lyophilize the compound and keep at -20°C. Monitor for discoloration or clumping, which indicate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency when using this compound in automated SPPS?

Low coupling efficiency may arise from steric hindrance caused by the MeBzl group. Optimize by:

- Using double coupling protocols with activators like HATU/DIPEA.

- Increasing reaction time (30–60 minutes per coupling cycle).

- Confirming resin swelling in DCM or DMF before synthesis . If inefficiency persists, evaluate the steric effects of neighboring residues using molecular dynamics simulations .

Q. What analytical strategies are recommended for identifying side products during MeBzl deprotection in complex peptides?

After TFA cleavage, analyze crude peptides via:

- LC-MS/MS : Detect modifications like methoxybenzylation artifacts (e.g., +136 Da adducts).

- Thiol-specific assays : Use Ellman’s reagent (DTNB) to quantify free thiols and assess deprotection efficiency.

- NMR (¹H/¹³C) : Confirm complete removal of the MeBzl group by monitoring aromatic proton signals (δ 6.8–7.2 ppm) .

Q. How should researchers design orthogonal protection schemes for peptides containing multiple cysteine residues with this compound?

Combine MeBzl with acid-labile (e.g., trityl, Acm) or reductant-sensitive (e.g., tert-butyl) protecting groups. For example:

- Use MeBzl (TFA-labile) for one cysteine.

- Use Acm (iodine-labile) for another, enabling sequential deprotection. Validate orthogonality via controlled cleavage tests and MS monitoring after each step .

Methodological Considerations

Q. What experimental controls are essential when incorporating this compound into disulfide-rich peptides?

- Include oxidative folding buffers (e.g., glutathione redox systems) post-synthesis.

- Perform HPLC-UV/vis with and without reducing agents (e.g., DTT) to confirm disulfide bond formation.

- Use circular dichroism (CD) to verify native folding versus misfolded aggregates .

Q. How can researchers mitigate racemization risks during this compound activation?

Racemization occurs during amino acid activation. Minimize by:

- Using low-basicity activators (e.g., Oxyma Pure) instead of HOBt.

- Maintaining temperatures ≤25°C during coupling.

- Limiting activation time to <5 minutes before resin addition .

Data Interpretation and Reporting

Q. How should researchers document synthetic protocols involving this compound for reproducibility?

- Report exact molar ratios of amino acid/resin, activator concentrations, and reaction times.

- Include supplementary LC-MS chromatograms and NMR spectra of intermediates.

- Adhere to Beilstein Journal guidelines: Describe novel compounds in the main text and routine syntheses in supplementary files .

Q. What statistical methods are appropriate for analyzing yield variations in this compound-based syntheses?

Use multivariate regression to correlate yield with variables like coupling time, activator type, and resin loading. Apply ANOVA to identify significant factors. For small datasets, employ Student’s t-test with Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.